Irpagratinib

Description

This compound is an orally bioavailable, selective inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon oral administration, this compound is specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand, fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to the inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2230974-62-4 |

|---|---|

Molecular Formula |

C28H32F2N6O5 |

Molecular Weight |

570.6 g/mol |

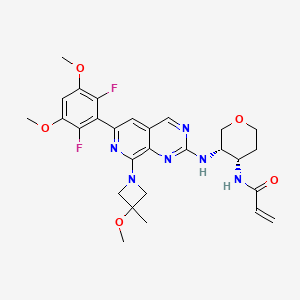

IUPAC Name |

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide |

InChI |

InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1 |

InChI Key |

PGRHEHZIRYNZDV-FUHWJXTLSA-N |

Isomeric SMILES |

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC |

Canonical SMILES |

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Irpagratinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (formerly known as ABSK011) is a potent, orally active, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[2][3][4][5] Epidemiological studies indicate that approximately 30% of HCC patients exhibit FGF19 overexpression, which is associated with a more aggressive tumor biology and poorer prognosis.[2][3][4][5] this compound represents a promising therapeutic strategy by specifically targeting the FGF19-FGFR4 signaling axis, a critical oncogenic driver in this subset of HCC.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Irreversible and Selective Inhibition of FGFR4

This compound functions as an irreversible, covalent inhibitor of FGFR4.[1][6] Its mechanism of action is centered on the specific modification of a key cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.

Covalent Modification of Cysteine 552: The high selectivity of this compound for FGFR4 is attributed to its ability to form a covalent bond with Cysteine 552 (Cys552), a residue located in the active site of FGFR4.[1][7] This cysteine residue is not conserved among other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which provides the basis for this compound's selectivity.[1][7] By irreversibly binding to Cys552, this compound effectively blocks the ATP-binding site, thereby preventing the autophosphorylation and subsequent activation of the FGFR4 kinase.[1][6]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Type | Metric | Value | Reference |

| FGFR4 | Biochemical Assay | IC50 | < 10 nM | [1] |

| Other FGFR Kinases | Biochemical Assay | Selectivity Fold | > 50-fold | [1] |

| Other Receptor Tyrosine Kinases | KinomeScan Profiling | Selectivity Fold | > 800-fold | [7] |

| Cell Line | Assay Type | Metric | Value | Reference |

| HCC Cell Lines with FGF19 Amplification | Cell Viability Assay | EC50 | < 50 nM | [1] |

| Cancer Cell Lines with FGFR1 Dependence | Cell Viability Assay | EC50 | > 2000 nM | [7] |

Impact on Downstream Signaling Pathways

Activation of FGFR4 by its ligand FGF19 initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound, by inhibiting FGFR4 autophosphorylation, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-RAF-MAPK and the PI3K-AKT pathways.

FGFR4 Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the FGF19-FGFR4 signaling pathway and the mechanism of inhibition by this compound.

Caption: this compound's mechanism of action on the FGF19-FGFR4 signaling pathway.

Experimental Protocols

The characterization of this compound involved a series of biochemical, cellular, and in vivo experiments. While specific, detailed internal protocols are proprietary, the following sections describe the standard methodologies employed in the discovery and preclinical evaluation of FGFR4 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Caliper-based)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of FGFR4.

-

Reagents and Materials:

-

Recombinant human FGFR4 enzyme.

-

Fluorescently labeled peptide substrate.

-

ATP (at a concentration close to the Km for FGFR4).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

This compound (serially diluted).

-

Microfluidic chip-based mobility shift assay platform (e.g., Caliper LabChip).

-

-

Procedure:

-

Prepare a reaction mixture containing the FGFR4 enzyme, the fluorescent peptide substrate, and the assay buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Analyze the reaction mixture using a Caliper LabChip system. The system separates the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility.

-

Quantify the amount of phosphorylated product by measuring fluorescence intensity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for FGFR4 Inhibition (CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of HCC cells that are dependent on the FGF19-FGFR4 signaling pathway for their growth and survival.

-

Cell Lines:

-

HCC cell lines with known FGF19 amplification and FGFR4 expression (e.g., Hep3B, HUH7).

-

Control cell lines that are not dependent on FGFR4 signaling.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

-

Western Blot Analysis of Downstream Signaling

This method is used to confirm that this compound inhibits the phosphorylation of FGFR4 and its downstream signaling proteins.

-

Procedure:

-

Culture FGF19-dependent HCC cells and starve them of serum to reduce basal signaling.

-

Treat the cells with this compound or vehicle control for a defined period.

-

Stimulate the cells with recombinant FGF19 to activate the FGFR4 pathway.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated FRS2 (p-FRS2), total FRS2, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

-

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

-

Procedure:

-

Subcutaneously implant FGF19-expressing HCC cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at different dose levels to the treatment groups, and a vehicle control to the control group, on a defined schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR4).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for the development of this compound.

Caption: Workflow for the biochemical kinase inhibition assay.

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of FGFR4, which acts by covalently modifying Cys552 in the kinase's active site. This targeted mechanism of action effectively abrogates the oncogenic signaling driven by the FGF19-FGFR4 axis in a subset of hepatocellular carcinomas. The preclinical data, generated through a series of robust biochemical, cellular, and in vivo assays, provide a strong rationale for its ongoing clinical development as a precision medicine for patients with FGF19-overexpressing HCC. Further research and clinical trials will continue to delineate the full therapeutic potential of this compound in this and potentially other FGFR4-dependent malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]

- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]

- 4. biopharmaapac.com [biopharmaapac.com]

- 5. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Irpagratinib's Potent and Selective Inhibition of FGFR4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irpagratinib (also known as ABSK011) is a potent, orally active, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of FGF19, a key ligand for FGFR4. This compound covalently modifies a specific cysteine residue within the FGFR4 active site, leading to the inhibition of its autophosphorylation and subsequent downstream signaling pathways implicated in cell proliferation and survival. This technical guide provides a comprehensive overview of this compound's FGFR4 selectivity profile, detailing the experimental methodologies used to characterize its activity and its effects in preclinical models.

Introduction

The FGF19/FGFR4 signaling axis is a critical driver in a subset of hepatocellular carcinomas. Its activation promotes tumor growth and survival, making it a compelling target for therapeutic intervention. This compound has emerged as a promising clinical candidate due to its high potency and selectivity for FGFR4, potentially offering a targeted treatment option for patients with FGF19-overexpressing HCC.

Mechanism of Action

This compound functions as an irreversible inhibitor of FGFR4. Its mechanism involves the specific and covalent modification of the Cys552 residue located within the active site of the FGFR4 kinase domain.[1] This covalent bond formation effectively blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that contribute to tumor progression.

FGFR4 Selectivity Profile

This compound demonstrates high selectivity for FGFR4 over other kinases, including other members of the FGFR family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| FGFR4 | < 10 |

Note: Specific IC50 values for other kinases are not publicly available in the reviewed literature, but sources consistently describe this compound as "highly selective" for FGFR4.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against FGFR4 and other kinases.

Methodology:

A common method for assessing kinase activity is a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

Workflow:

Detailed Steps:

-

Enzyme and Substrate Preparation: Recombinant human FGFR4 kinase domain and a suitable peptide substrate are diluted in kinase buffer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and this compound are pre-incubated together. The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using fluorescence-based methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based FGFR4 Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR4 autophosphorylation in a cellular context.

Methodology:

This assay typically utilizes a cell line that overexpresses FGFR4, such as a hepatocellular carcinoma cell line with FGF19 amplification.

Workflow:

Detailed Steps:

-

Cell Culture: FGFR4-overexpressing cells are seeded in multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.

-

Cell Lysis: After treatment, the cells are washed and lysed to release cellular proteins.

-

Detection of Phospho-FGFR4: The levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 in the cell lysates are measured. This is commonly done using Western blotting with specific antibodies against p-FGFR4 and total FGFR4, or through a quantitative method like an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ratio of p-FGFR4 to total FGFR4 is calculated for each treatment condition. The cellular IC50 value is then determined from the dose-response curve.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in preclinical in vivo models of hepatocellular carcinoma.[1]

Subcutaneous Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.

Methodology:

This model involves the implantation of human HCC cells that overexpress FGF19 and FGFR4 into immunocompromised mice.

Workflow:

Detailed Steps:

-

Cell Implantation: A suspension of a human HCC cell line with known FGF19/FGFR4 pathway activation is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The animals are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally to the treatment group at various dose levels, while the control group receives a vehicle. Dosing is typically performed daily.

-

Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the animals are also monitored.

-

Efficacy Evaluation: At the end of the study, the antitumor efficacy of this compound is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric used for this evaluation.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of FGFR4 that has demonstrated significant antitumor activity in preclinical models of hepatocellular carcinoma with FGF19/FGFR4 pathway activation. Its specific mechanism of action and favorable selectivity profile make it a promising candidate for further clinical development as a targeted therapy for this patient population. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FGFR4 inhibitors.

References

The Discovery and Development of Irpagratinib (ABSK011): A Targeted Approach for Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irpagratinib (ABSK011) is a novel, orally active, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it represents a precision medicine approach for the treatment of advanced hepatocellular carcinoma (HCC) in patients with overexpression of the FGF19 signaling pathway.[2][3] this compound covalently and irreversibly binds to a specific cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its autophosphorylation and downstream signaling.[1] This targeted mechanism has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in a patient population with a poor prognosis and limited treatment options.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core biological pathways and developmental workflows.

Introduction: Targeting the FGF19-FGFR4 Axis in HCC

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited therapeutic options for patients with advanced disease.[6] A significant subset of HCC patients, estimated to be around 30%, exhibit an aberrant activation of the FGF19-FGFR4 signaling pathway.[3] This dysregulation is a key driver of tumorigenesis in these patients and is associated with a more aggressive disease course and poorer prognosis.[7][8]

The binding of FGF19 to its receptor, FGFR4, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2] this compound was designed to specifically inhibit this pathway, offering a targeted therapeutic strategy for this molecularly defined patient population.[9]

Mechanism of Action

This compound is a potent and selective inhibitor of FGFR4 with an in vitro IC50 of less than 10 nM.[1] Its mechanism of action is characterized by the irreversible modification of the Cys552 residue within the active site of FGFR4.[1] This covalent bond effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways.[1]

Signaling Pathway

The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. Upon activation by FGF19, FGFR4 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, which are central to cell growth and survival. This compound, by inhibiting FGFR4 autophosphorylation, effectively shuts down these downstream signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]

- 4. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]

- 5. onclive.com [onclive.com]

- 6. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]

- 7. 1stoncology.com [1stoncology.com]

- 8. Abbisko Therapeutics completes first patient dosing in registrational study of this compound to treat treatment of hepatocellular carcinoma [pharmabiz.com]

- 9. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]

Irpagratinib: A Technical Guide on a Novel FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK011) is an orally active, potent, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It is being developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma (HCC), that exhibit hyperactivation of the FGF19/FGFR4 signaling pathway.[4] Deregulation of this pathway, often through overexpression of the FGF19 ligand, is a key oncogenic driver in a significant subset of HCC cases, making this compound a promising targeted therapy.[5] This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and a summary of its preclinical and clinical development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide.[6][7] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide[6][7] |

| CAS Number | 2230974-62-4[1][6][8] |

| Molecular Formula | C28H32F2N6O5[6][7][8] |

| InChI Key | PGRHEHZIRYNZDV-FUHWJXTLSA-N[6] |

| SMILES | C=CC(=O)N[C@@H]1COCC[C@H]1NC2=NC=C3C(=N2)C=C(C4=C(F)C(OC)=CC(OC)=C4F)N=C3N5CC(C)(OC)C5[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 570.59 g/mol | [1][3][9] |

| Exact Mass | 570.2402 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 100 mg/mL (175.26 mM; with ultrasonic) | [2] |

| logP (Predicted) | 2.9 | [7] |

| pKa (Strongest Acidic, Predicted) | 13.47 | DrugBank |

| pKa (Strongest Basic, Predicted) | 5.55 | DrugBank |

| Storage | Dry, dark, at 0 - 4°C for short term or -20°C for long term[6] | MedKoo Biosciences |

Mechanism of Action and Signaling Pathway

This compound is a selective and irreversible inhibitor of FGFR4.[1] It covalently binds to the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[7] This irreversible binding blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][2] The primary signaling cascade affected is the FGF19/FGFR4 axis, which, when hyperactivated, is a known driver of hepatocellular carcinoma.[5]

The FGF19/FGFR4 signaling pathway is initiated by the binding of the FGF19 ligand to the FGFR4 receptor, a process facilitated by the co-receptor β-Klotho. This binding event leads to the dimerization and autophosphorylation of FGFR4, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. These pathways are central to regulating cell growth, proliferation, and survival. By inhibiting the initial autophosphorylation step, this compound effectively shuts down these oncogenic signals.

Preclinical and Clinical Development

Preclinical Studies

This compound has demonstrated potent anti-tumor activity in various preclinical models of hepatocellular carcinoma.[1]

In Vitro Potency: this compound is a highly potent inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[2][3]

Experimental Protocol: In Vitro FGFR4 Kinase Assay (General Methodology) While the specific, detailed protocol for the determination of this compound's IC50 is not publicly available, a general methodology for such an assay would typically involve the following steps:

-

Reagents and Materials: Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.

-

Procedure: a. The FGFR4 enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy: In preclinical xenograft models of HCC, orally administered this compound has been shown to dose-dependently inhibit tumor growth and, in some cases, induce tumor regression.[1] These studies have been conducted in mice, rats, and dogs, where this compound demonstrated high exposure levels.[1]

Experimental Protocol: HCC Xenograft Model (General Methodology) Detailed protocols for the specific xenograft studies with this compound are not publicly available. A representative workflow for such a study is outlined below:

Clinical Trials

This compound is being evaluated in several clinical trials for the treatment of advanced HCC.

Phase I Study (NCT04906434): This is a first-in-human, open-label, dose-escalation and expansion study designed to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, with a focus on HCC with FGF19 overexpression.[7] The study has shown promising preliminary anti-tumor activity.

Phase II Study (NCT05441475): This is an open-label study evaluating this compound in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.[4]

Registrational Study (ABSK-011-205): This is a multi-center, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in combination with Best Supportive Care (BSC) in patients with advanced or unresectable HCC with FGF19 overexpression who have been previously treated with immune checkpoint inhibitors and multi-targeted kinase inhibitors.

Table 3: Summary of Key Clinical Trial Data for this compound

| Trial Identifier | Phase | Treatment | Patient Population | Key Findings |

| NCT04906434 | I | Monotherapy | Advanced solid tumors, including HCC with FGF19 overexpression | Well-tolerated with promising anti-tumor activity. |

| NCT05441475 | II | Combination with Atezolizumab | Advanced HCC | - |

Experimental Protocol: Clinical Trial (General Methodology) The detailed protocols for the clinical trials are extensive documents. The following provides a high-level overview of the typical procedures involved:

-

Patient Screening and Enrollment: Patients are screened based on detailed inclusion and exclusion criteria, including confirmation of advanced HCC, FGF19 overexpression status, prior treatments, and performance status. Informed consent is obtained from all participants.

-

Treatment Administration: this compound is administered orally at specified doses and schedules (e.g., once daily or twice daily). In combination studies, other agents like atezolizumab are administered according to their approved protocols.

-

Safety and Tolerability Monitoring: Patients are closely monitored for adverse events through regular physical examinations, laboratory tests, and imaging. Adverse events are graded according to standard criteria (e.g., CTCAE).

-

Efficacy Assessment: Tumor response is evaluated at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) and assessed according to RECIST 1.1 criteria. Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).

-

Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound. Tumor biopsies may be collected to assess target engagement and downstream pathway modulation.

Conclusion

This compound is a promising, orally bioavailable, selective FGFR4 inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and encouraging efficacy in early-phase clinical trials for the treatment of advanced hepatocellular carcinoma with FGF19 overexpression. Ongoing and planned clinical studies will further elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for this patient population with a high unmet medical need. The development of this compound represents a significant step forward in the precision medicine approach to treating HCC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]

- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]

- 4. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]

- 5. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]

- 6. clinicalresearch.com [clinicalresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Irpagratinib (CAS Number: 2230974-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irpagratinib (also known as ABSK011) is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[7][8][9][10][11] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been identified as a critical oncogenic driver in a subset of HCC patients, making it a promising therapeutic target.[3][8][13] this compound has been developed to specifically target this pathway, offering a potential precision medicine approach for patients with FGF19-overexpressing tumors.[7][8][9][10][11]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2230974-62-4 |

| Molecular Formula | C28H32F2N6O5 |

| Molecular Weight | 570.6 g/mol [2] |

| IUPAC Name | N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide[2] |

| Synonyms | ABSK011, ABSK-011[2] |

Mechanism of Action

This compound is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this cysteine residue in the FGFR4 active site.[3]

Signaling Pathway

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway leads to uncontrolled tumor cell growth and survival. This compound's inhibition of FGFR4 effectively shuts down this oncogenic signaling.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

| Assay Type | Target | IC50/EC50 | Selectivity | Reference |

| Biochemical Kinase Assay | FGFR4 | < 10 nM | > 50-fold vs. other FGFR kinases; > 800-fold vs. other RTKs | [1] |

| Cellular Assay (HCC cells with FGF19 amplification) | FGFR4-dependent cell growth | < 50 nM | > 2000 nM in FGFR1-dependent cells | [7] |

Clinical Efficacy in Hepatocellular Carcinoma

| Clinical Trial Phase | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Phase I (BID cohorts) | Monotherapy | FGF19+ HCC (pre-treated) | 40.7% | - | |

| Phase II | Combination with Atezolizumab (220mg BID) | FGF19+ HCC | 50% | 7.0 months (treatment-naive), 8.3 months (pretreated) | [13][14] |

| Phase II | Combination with Atezolizumab | FGF19+ HCC (pre-treated with ICI) | 50% | - | [9] |

Experimental Protocols

General Experimental Workflow

Biochemical Kinase Assay (Mobility Shift Assay)

This protocol is based on the principles of a Caliper-based mobility shift assay to determine the in vitro potency of this compound against FGFR4.

Objective: To measure the IC50 of this compound against recombinant human FGFR4.

Materials:

-

Recombinant human FGFR4 enzyme

-

ATP

-

Fluorescently labeled peptide substrate

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM DTT)

-

Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

-

This compound (serially diluted in DMSO)

-

Microtiter plates (e.g., 384-well)

-

Caliper EZ Reader or similar microfluidics-based instrument

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted this compound solution to the wells of the microtiter plate.

-

Add the FGFR4 enzyme solution to the wells and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km for FGFR4).

-

Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-180 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Analyze the plate on the Caliper instrument. The instrument measures the ratio of the phosphorylated product to the unphosphorylated substrate based on their different electrophoretic mobilities.

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to assess the effect of this compound on the viability of HCC cells.

Objective: To determine the EC50 of this compound in FGF19-overexpressing HCC cell lines.

Materials:

-

FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

This compound (serially diluted in culture medium)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic compound as a positive control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent viability for each this compound concentration relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the data using a non-linear regression curve fit.

Hepatocellular Carcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of orally administered this compound in an HCC xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or nude mice)

-

HCC cell line with FGF19 overexpression

-

Matrigel or similar extracellular matrix

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily). Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Conclusion

This compound is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its irreversible mechanism of action and high selectivity offer the potential for a targeted and effective therapeutic option for this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the field of oncology drug development.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. device.report [device.report]

- 3. promega.com [promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Abbisko Therapeutics - AdisInsight [adisinsight.springer.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ch.promega.com [ch.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Irpagratinib's Covalent Engagement of Cys552: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of irpagratinib (ABSK011), a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The core focus of this document is the covalent binding of this compound to the Cysteine 552 (Cys552) residue within the ATP-binding pocket of FGFR4, a key interaction for its therapeutic effect, particularly in hepatocellular carcinoma (HCC) characterized by FGF19 overexpression.

Mechanism of Action: Irreversible Inhibition of FGFR4

This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of FGFR4.[1] Its mechanism relies on the formation of a covalent bond with Cys552, a non-catalytic cysteine residue present in the hinge region of the FGFR4 kinase domain.[2] This irreversible binding locks the receptor in an inactive state, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] The presence of a cysteine at this position is unique to FGFR4 among the FGFR family members, providing a structural basis for this compound's high selectivity.

Quantitative Analysis of Inhibitor Potency

While specific kinetic data for the covalent binding of this compound to FGFR4 are not extensively published, the available information indicates a high degree of potency. The half-maximal inhibitory concentration (IC50) for this compound against FGFR4 is reported to be less than 10 nM.[2] To provide a comparative context for the potency of covalent FGFR4 inhibitors targeting the Cys552 residue, the following table includes data for other representative compounds.

| Compound | Target | IC50 (nM) | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| This compound (ABSK011) | FGFR4 | < 10 | N/A | N/A | N/A | [2] |

| Compound 7B | FGFR4 | N/A | 5.7 ± 0.17 | 1.3 x 10⁻³ ± 3.1 x 10⁻⁵ | 2.32 x 10⁵ ± 2.2 x 10³ | [3] |

| BLU9931 | FGFR4 | N/A | 13.5 ± 0.46 | 1.7 x 10⁻³ ± 4.8 x 10⁻⁵ | 1.26 x 10⁵ ± 950 | [3] |

| Compound 7A | FGFR4 | N/A | 37.9 ± 1.78 | 1.7 x 10⁻³ ± 6.6 x 10⁻⁵ | 4.47 x 10⁴ ± 420 | [3] |

N/A: Not Available in public literature.

Experimental Protocols for Characterizing Covalent Binding

The confirmation of irreversible covalent binding of an inhibitor like this compound to its target kinase involves a combination of biochemical and biophysical methods. The following are detailed, generalized protocols for key experiments used in this characterization.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

Objective: To confirm the formation of a covalent bond between this compound and FGFR4 and to identify the specific residue modified.

Methodology:

-

Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of this compound at room temperature for a defined period (e.g., 1-2 hours) to ensure complete reaction. A control sample with DMSO is run in parallel.

-

Sample Preparation: The protein-inhibitor mixture is desalted to remove unbound inhibitor and buffer components.

-

Intact Protein Analysis: The molecular weight of the intact FGFR4 protein (both treated and control) is determined using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.

-

Peptide Mapping:

-

The protein samples are denatured, reduced, and alkylated.

-

The proteins are then digested into smaller peptides using a specific protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The MS/MS spectra are searched against the FGFR4 protein sequence. The peptide containing the Cys552 residue is identified, and a mass shift corresponding to the addition of this compound on this specific peptide in the treated sample confirms the site of covalent modification.

X-ray Crystallography for Structural Elucidation

Objective: To obtain a high-resolution three-dimensional structure of the this compound-FGFR4 complex to visualize the covalent bond and the binding mode of the inhibitor.

Methodology:

-

Protein Expression and Purification: The kinase domain of human FGFR4 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.

-

Co-crystallization:

-

The purified FGFR4 protein is incubated with a molar excess of this compound to ensure complete covalent modification.

-

The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.

-

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected.

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved using molecular replacement with a known FGFR kinase structure as a search model.

-

The electron density map is inspected to confirm the presence and orientation of this compound and the covalent linkage to the thiol group of Cys552.

-

The structural model is refined to high resolution. The final structure provides atomic-level details of the interactions between this compound and the FGFR4 active site.

-

Visualizing the Molecular Interactions and Pathways

This compound's Covalent Binding to FGFR4 Cys552

The following diagram illustrates the logical relationship of this compound's covalent modification of Cys552 within the FGFR4 active site, leading to the inhibition of its kinase activity.

Caption: Covalent modification of FGFR4 Cys552 by this compound.

Experimental Workflow for Confirming Covalent Inhibition

This diagram outlines the typical experimental workflow to confirm that a compound acts as an irreversible covalent inhibitor.

Caption: Workflow for characterizing a covalent kinase inhibitor.

Disruption of the FGFR4 Signaling Pathway by this compound

Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound's irreversible binding to FGFR4 blocks these downstream signals.

Caption: this compound-mediated inhibition of the FGFR4 signaling pathway.

References

The FGF19-FGFR4 Axis: A Pivotal Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic options. A growing body of evidence has solidified the role of the Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), as a critical signaling axis driving the pathogenesis of a significant subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4 pathway, its molecular mechanisms in HCC, preclinical and clinical data supporting its role as a therapeutic target, and detailed experimental protocols for its investigation. The aberrant activation of this pathway, often through FGF19 amplification, is correlated with aggressive tumor biology and poor prognosis, making it a compelling target for precision oncology. The development of selective FGFR4 inhibitors has shown promising anti-tumor activity in biomarker-selected patient populations, heralding a new avenue for targeted therapy in HCC.

The FGF19-FGFR4 Signaling Axis: A Molecular Overview

The FGF19-FGFR4 signaling axis is a key regulator of various metabolic processes, most notably bile acid homeostasis.[1] Under physiological conditions, FGF19 is secreted from the ileum in response to bile acid activation of the farnesoid X receptor (FXR).[1] It then travels to the liver, where it binds to FGFR4 on the surface of hepatocytes. This interaction is critically dependent on the presence of the co-receptor β-Klotho (KLB), a single-pass transmembrane protein that forms a complex with FGFR4, thereby enhancing its affinity for FGF19.[1]

Upon FGF19 binding, the FGFR4/β-Klotho complex dimerizes, leading to the autophosphorylation of the intracellular tyrosine kinase domains of FGFR4.[1] This phosphorylation event initiates a cascade of downstream signaling pathways that are central to cellular proliferation, survival, and differentiation. In the context of HCC, the aberrant and constitutive activation of this axis hijacks these normal physiological processes to drive tumorigenesis.[2]

Downstream Signaling Pathways

The activation of the FGF19-FGFR4 axis in HCC converges on several key oncogenic signaling cascades:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: The phosphorylated FGFR4 recruits and phosphorylates FGF Receptor Substrate 2 (FRS2). This serves as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates the RAS-RAF-MEK-ERK pathway, a central driver of cell proliferation.[1][3]

-

PI3K-AKT-mTOR Pathway: The FRS2-GRB2 complex can also activate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a potent promoter of cell survival and an inhibitor of apoptosis.[1][3]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The FGF19-FGFR4 axis can also lead to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[4]

-

Glycogen Synthase Kinase 3β (GSK3β)/β-catenin Pathway: Activation of this pathway has been implicated in FGF19-driven epithelial-mesenchymal transition (EMT), a process that enhances tumor cell invasion and metastasis.

The following diagram illustrates the core FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.

Caption: FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

Role of the FGF19-FGFR4 Axis in Hepatocarcinogenesis

Expression and Prognostic Significance

Aberrant expression of FGF19 and FGFR4 is a hallmark of a subset of HCC. Studies have consistently shown that FGF19 is significantly overexpressed in HCC tissues compared to non-cancerous liver tissue.[5] This overexpression is often due to gene amplification of the 11q13.3 locus, which contains the FGF19 gene.[2] While FGFR4 is not always overexpressed, its presence is essential for mediating the oncogenic effects of FGF19.[5] High expression of FGF19 is significantly correlated with poorer overall and disease-free survival in HCC patients.[5]

Table 1: Expression of FGF19 and FGFR4 in Hepatocellular Carcinoma

| Parameter | Finding | Reference(s) |

| FGF19 mRNA Expression | Significantly higher in HCC compared to non-cancerous liver tissue (P = 0.015). | [5] |

| FGFR4 mRNA Expression | Not significantly overexpressed in HCCs compared to non-cancerous tissues (P = 0.055). | [5] |

| FGF19 Protein Expression | Significantly increased in HCC patient serum compared to non-HCC controls. | [6] |

| FGFR4 Protein Expression | Moderate to increased staining in approximately 33% of HCCs. | [2] |

| β-Klotho Protein Expression | Overexpressed (>2-fold) in 25% of HCC samples. | [2] |

| Correlation with Prognosis | Higher FGF19 expression is associated with lower 5-year disease-free survival (0% vs. 20%; P = 0.0061) and overall survival (20% vs. 60%; P = 0.0046). | |

| Prognostic Factor | Tumor FGF19 mRNA expression is an independent prognostic factor for overall and disease-free survival. | [5] |

Preclinical Evidence

The oncogenic potential of the FGF19-FGFR4 axis has been robustly demonstrated in preclinical models. Transgenic mice overexpressing FGF19 in skeletal muscle spontaneously develop HCC, providing direct evidence of its tumorigenic capacity.[1] Importantly, when these FGF19 transgenic mice are cross-bred with FGFR4 knockout mice, they fail to develop liver tumors, confirming that FGFR4 is essential for FGF19-mediated hepatocarcinogenesis.[1] In vitro studies have shown that recombinant FGF19 promotes the proliferation and invasion of HCC cell lines, while silencing of FGF19 or FGFR4 using siRNA inhibits these processes and induces apoptosis.[5]

The FGF19-FGFR4 Axis as a Therapeutic Target

The critical role of the FGF19-FGFR4 axis in a subset of HCC makes it an attractive target for therapeutic intervention. The development of selective FGFR4 inhibitors has been a key focus of drug discovery efforts. These inhibitors are designed to block the ATP-binding pocket of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Selective FGFR4 Inhibitors

Several selective FGFR4 inhibitors have progressed to clinical development, with promising results in patients with FGF19-positive HCC.

-

Fisogatinib (BLU-554): A potent and irreversible inhibitor of FGFR4. In a Phase I clinical trial, fisogatinib demonstrated an overall response rate (ORR) of 17% in patients with FGF19-positive HCC, while no responses were observed in FGF19-negative patients.[7]

-

FGF401 (Roblitinib): A selective, reversible-covalent inhibitor of FGFR4. In a Phase I/II study, FGF401, as a single agent, showed objective responses in patients with FGFR4/KLB-positive tumors, including HCC.[8][9]

-

H3B-6527: Another selective FGFR4 inhibitor that has shown anti-tumor activity in preclinical models and is being evaluated in clinical trials.

Table 2: Efficacy of Selective FGFR4 Inhibitors in Preclinical Models

| Inhibitor | Model | Efficacy | Reference(s) |

| Fisogatinib (BLU-554) | Hep3B and LIX-066 xenografts (FGF19-positive) | Tumor regression | |

| FGF401 | FGF19-driven HCC xenografts | Dose-dependent tumor regression/stasis | [8] |

| H3B-6527 | Hep3B xenograft | GI50 of 8.5 nM in vitro; tumor stasis in vivo |

Table 3: Clinical Trial Data for Selective FGFR4 Inhibitors in HCC

| Inhibitor | Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Adverse Events | Reference(s) |

| Fisogatinib (BLU-554) | Phase I | FGF19-positive, advanced HCC | 17% | Diarrhea, nausea, vomiting (mostly Grade 1/2) | [7] |

| FGF401 (Roblitinib) | Phase I/II | FGFR4/KLB-positive, advanced solid tumors (including HCC) | 8 objective responses (1 CR, 7 PR) | Diarrhea, increased AST/ALT | [8][9] |

| H3B-6527 | Phase I | Advanced HCC and ICC | 2 partial responses in 17 HCC patients | Diarrhea, nausea, vomiting |

The following diagram illustrates the mechanism of action of selective FGFR4 inhibitors.

Caption: Inhibition of FGFR4 signaling by selective small molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the FGF19-FGFR4 axis in HCC.

Immunohistochemistry (IHC) for FGF19 and FGFR4

This protocol outlines the general steps for detecting FGF19 and FGFR4 protein expression in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

-

Heat in a microwave, pressure cooker, or water bath according to the antibody manufacturer's recommendations (e.g., microwave at medium-high power for 10-15 minutes).

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody against FGF19 or FGFR4, diluted in antibody diluent, overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

-

Signal Amplification and Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Rinse with PBS (3 x 5 minutes).

-

Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for FGFR4 Signaling Pathway Components

This protocol describes the detection of total and phosphorylated FGFR4, ERK, and AKT in HCC cell lysates.

-

Cell Lysis:

-

Wash cultured HCC cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total FGFR4, phospho-FGFR4, total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantitative Real-Time PCR (qPCR) for FGF19 and FGFR4 mRNA

This protocol details the relative quantification of FGF19 and FGFR4 mRNA levels in liver tissue or HCC cells using a SYBR Green-based assay.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue or cells using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing SYBR Green qPCR master mix, forward and reverse primers for the target gene (FGF19 or FGFR4) and a reference gene (e.g., GAPDH or ACTB), and the cDNA template.

-

Set up the reactions in a 96-well qPCR plate.

-

-

qPCR Cycling and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension).

-

Collect fluorescence data at each cycle.

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Cell Viability (MTT) Assay for IC50 Determination

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor on HCC cell lines.

-

Cell Seeding:

-

Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare a serial dilution of the FGFR4 inhibitor in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Generation of an FGF19-Driven HCC Mouse Model

This section describes a common method for generating a transgenic mouse model of HCC driven by FGF19 overexpression.

-

Transgene Construct Generation:

-

Clone the human FGF19 cDNA downstream of a strong, tissue-specific promoter that drives expression in a location from which FGF19 can act as an endocrine factor on the liver (e.g., the myosin light chain promoter for expression in skeletal muscle).

-

-

Generation of Transgenic Mice:

-

Microinject the linearized transgene construct into the pronuclei of fertilized mouse oocytes.

-

Implant the microinjected oocytes into pseudopregnant female mice.

-

Screen the offspring for the presence of the transgene by PCR analysis of genomic DNA.

-

-

Model Characterization and Monitoring:

-

Confirm the expression of the FGF19 transgene in the target tissue (e.g., skeletal muscle) by qPCR or Western blotting.

-

Monitor the mice for the development of liver tumors over time (typically 8-12 months).

-

Characterize the liver pathology at different time points through histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and HCC (e.g., alpha-fetoprotein).

-

The following diagram provides a workflow for studying the FGF19-FGFR4 axis in HCC.

Caption: A typical experimental workflow for investigating the FGF19-FGFR4 axis.

Conclusion and Future Directions

The FGF19-FGFR4 signaling axis has emerged as a clinically validated oncogenic driver in a distinct molecular subtype of hepatocellular carcinoma. The strong preclinical rationale for targeting this pathway has been borne out in early-phase clinical trials of selective FGFR4 inhibitors, which have demonstrated meaningful clinical activity in biomarker-selected patient populations. This represents a significant step forward in the application of precision medicine to the treatment of HCC.

Future research in this area should focus on several key aspects:

-

Biomarker Refinement: While FGF19 expression is a promising predictive biomarker, further refinement is needed to optimize patient selection. This may include the assessment of FGFR4 and β-Klotho expression levels, as well as the identification of co-occurring genetic alterations that may influence treatment response.

-

Mechanisms of Resistance: Understanding the mechanisms of both primary and acquired resistance to FGFR4 inhibitors is crucial for developing strategies to overcome them. This may involve the investigation of bypass signaling pathways or the emergence of secondary mutations in the FGFR4 kinase domain.

-

Combination Therapies: Exploring the combination of FGFR4 inhibitors with other targeted agents or immunotherapies holds the potential to enhance anti-tumor efficacy and overcome resistance.

-

Expansion to Other Cancers: The role of the FGF19-FGFR4 axis in other malignancies should be further investigated to determine the broader applicability of this therapeutic strategy.

References

- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fibroblast growth factor 19 expression correlates with tumor progression and poorer prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemistry of liver tissue sections [protocols.io]

- 6. origene.com [origene.com]

- 7. researchgate.net [researchgate.net]

- 8. Up-regulation of fibroblast growth factor 19 and its receptor associates with progression from fatty liver to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Preclinical Toxicology of Irpagratinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK-011) is an investigational, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it is currently undergoing clinical evaluation for the treatment of advanced solid tumors, with a particular focus on hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often dysregulated.[2][3][4][5] This technical guide provides a comprehensive summary of the available preclinical toxicology and safety pharmacology data for this compound, based on publicly accessible information. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the non-clinical safety profile of this targeted therapeutic agent.

Mechanism of Action and Signaling Pathway

This compound selectively targets and inhibits the kinase activity of FGFR4. The FGF19-FGFR4 signaling axis plays a crucial role in various cellular processes, and its aberrant activation is implicated in the pathogenesis of certain cancers, particularly HCC.[6][7] this compound's mechanism of action involves the inhibition of FGFR4 autophosphorylation, which in turn blocks downstream signaling cascades responsible for cell proliferation and survival.[1]

Preclinical Safety Profile

Detailed quantitative data from IND-enabling toxicology studies for this compound are not extensively available in the public domain. The following tables summarize the key findings from available sources, primarily conference abstracts and manufacturer communications.

In Vitro Toxicology

The following table outlines the known in vitro safety pharmacology profile of this compound.

| Assay | System | Finding | Reference |

| Cytochrome P450 (CYP) Inhibition | Human liver microsomes | No inhibitory effect on CYP family members | [1] |

| hERG Channel Inhibition | Mammalian cell line | No inhibitory effect observed | [1] |

Experimental Protocol: In Vitro Safety Pharmacology

While specific protocols for this compound are not publicly detailed, standard methodologies for these assays are generally followed in accordance with regulatory guidelines.

-

CYP Inhibition Assay: A typical protocol involves incubating a panel of human liver microsomes with a range of this compound concentrations and specific CYP probe substrates. The formation of the substrate's metabolite is then measured, usually by LC-MS/MS, to determine the IC50 value of this compound for each CYP isozyme.

-

hERG Inhibition Assay: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel is commonly assessed using automated patch-clamp electrophysiology in a mammalian cell line stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current is measured to determine the IC50 value.

In Vivo Toxicology

Information on in vivo preclinical toxicology studies is limited. The following table provides a high-level summary of the animal species used in pharmacokinetic (PK) and likely toxicology studies.

| Study Type | Species | Key Observations | Reference |

| Pharmacokinetics (PK) | Mouse | High exposure observed. | [1] |

| Pharmacokinetics (PK) | Rat | High exposure observed. | [1] |

| Pharmacokinetics (PK) | Dog | High exposure observed. | [1] |

| Efficacy and Combination Studies | Mouse | Utilized in cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models to evaluate anti-tumor effects in combination with other agents. | [8][9] |

Experimental Protocol: General Approach for IND-Enabling Toxicology Studies

While specific protocols for this compound are not available, the following represents a general workflow for IND-enabling toxicology studies for a small molecule drug intended for oncology indications, based on regulatory guidelines.

Discussion and Conclusion

The publicly available preclinical data for this compound, while limited in detail, suggests a favorable early safety profile. The lack of inhibition of key CYP enzymes and the hERG channel in vitro is a positive finding, reducing the likelihood of certain drug-drug interactions and cardiac-related adverse events. The reported high exposure in multiple animal species (mice, rats, and dogs) indicates that adequate systemic levels were likely achieved in preclinical studies to assess potential toxicities.[1]

It is important to note that the comprehensive preclinical toxicology data package submitted to regulatory authorities for IND approval would contain detailed information on single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent), as well as a full safety pharmacology and genetic toxicology assessment. This would include quantitative data such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), along with detailed histopathological findings. This information is crucial for establishing a safe starting dose in first-in-human clinical trials.

The manageable safety profile observed in early clinical trials of this compound, both as a monotherapy and in combination with other agents, provides further confidence in its therapeutic potential.[10][11] However, a complete understanding of the preclinical toxicology profile is essential for ongoing and future clinical development, including the design of long-term studies and the monitoring for potential late-onset toxicities. As this compound progresses through clinical trials, it is anticipated that more detailed preclinical and clinical safety data will be published, providing a more complete picture of its toxicological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]

- 3. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]

- 4. biopharmaapac.com [biopharmaapac.com]

- 5. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (ABSK011) / Abbisko [delta.larvol.com]

- 10. onclive.com [onclive.com]

- 11. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]

Irpagratinib: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and mechanistic characteristics of Irpagratinib (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Core Molecular Data

This compound is a small molecule inhibitor with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C28H32F2N6O5 | [1][2][3] |

| Molecular Weight | 570.6 g/mol | [1] |

| CAS Number | 2230974-62-4 | [2][4] |

| Synonyms | ABSK011, ABSK-011 | [2][4] |

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, selective inhibitor of human FGFR4.[1] Its mechanism of action involves the specific and irreversible binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4.[1] This covalent modification blocks the autophosphorylation and activation of the receptor's tyrosine kinase activity, which would normally be initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19).[1][5]

The FGF19-FGFR4 signaling axis is a critical pathway in the pathophysiology of certain cancers, particularly hepatocellular carcinoma (HCC), where FGF19 is often overexpressed.[1][6] The inhibition of FGFR4 by this compound effectively blocks downstream signaling cascades, leading to the suppression of tumor cell proliferation.[1][5] The primary downstream pathways affected include the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways.[3]

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound | FGFR | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]

Methodological & Application